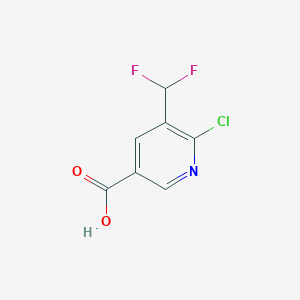

6-氯-5-二氟甲基-烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of 6-Chloro-5-difluoromethyl-nicotinic acid is C7H4ClF2NO2. The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) .Physical And Chemical Properties Analysis

6-Chloro-5-difluoromethyl-nicotinic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

除草剂活性

6-氯-5-二氟甲基-烟酸作为烟酸的衍生物,在除草剂的开发中显示出潜力。一项研究 (Yu 等人,2021 年) 合成了 N-(芳基甲氧基)-2-氯烟酰胺,发现一些化合物对各种植物表现出优异的除草活性,表明在除草剂配方中使用 6-氯-5-二氟甲基-烟酸的可能性。

化学与晶体结构分析

对烟酸配合物的晶体结构和合成的研究,例如 (González-Vergara 等人,1982 年) 的工作,提供了有价值的见解。这些研究有助于理解烟酸衍生物的化学性质和潜在应用,包括 6-氯-5-二氟甲基-烟酸。

受体相互作用研究

像 (Tunaru 等人,2003 年) 和 (Lorenzen 等人,2001 年) 这样的研究探索了烟酸与特定受体的相互作用,这对于理解 6-氯-5-二氟甲基-烟酸等衍生物如何与生物系统相互作用至关重要。

合成方法

开发烟酸衍生物安全且经济的合成方法是一个活跃的研究领域。例如,(Mulder 等人,2013 年) 讨论了密切相关化合物的合成,提供了可应用于 6-氯-5-二氟甲基-烟酸的方法的见解。

动脉粥样硬化研究

像 (Lukasova 等人,2011 年) 这样的研究调查了烟酸在动脉粥样硬化中的作用,这可能会扩展到其衍生物,包括 6-氯-5-二氟甲基-烟酸,就其潜在治疗应用而言。

酶促转化和生化研究

对烟酸酶促转化的研究,例如 (Mizon,1995 年) 和 (Torimura 等人,1998 年) 的工作,为 6-氯-5-二氟甲基-烟酸的生化途径和潜在工业应用提供了有价值的见解。

血管舒张和抗氧化研究

例如 (Prachayasittikul 等人,2010 年) 的研究,对烟酸衍生物的血管舒张和抗氧化特性进行的研究突出了潜在的药理应用,这些应用可以扩展到 6-氯-5-二氟甲基-烟酸。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

Compounds with similar structures have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that trifluoromethylpyridine (tfmp) derivatives, which share structural similarities with this compound, have been used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It’s worth noting that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Action Environment

It’s worth noting that the broad application of suzuki–miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

属性

IUPAC Name |

6-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-5-4(6(9)10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWBLWFEAXOUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide](/img/structure/B2897982.png)

![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)

![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B2897990.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,5-dimethylfuran-3-yl)methyl)urea](/img/structure/B2897991.png)

![2-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2897994.png)

![2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2897995.png)